3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol
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Overview
Description
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is a heterocyclic compound that belongs to the class of isoxazoles This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring The presence of methyl groups at positions 3 and 6, along with a hydroxyl group at position 4, contributes to its distinct chemical properties
Mechanism of Action
Mode of Action
The exact mode of action of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is currently unknown due to the lack of specific studies on this compound . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These could include the presence of other molecules, the pH of the environment, temperature, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol typically involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine. This reaction results in the formation of a yellow-colored solution of salt, which upon neutralization with aqueous hydrochloric acid, precipitates the desired product . The reaction conditions include:
Temperature: 100°C
Solvent: Mixture of chloroform and N,N-dimethylformamide
Catalyst: Triethylamine
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the isoxazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of N-alkylated or N-sulfonylated derivatives.
Scientific Research Applications
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmacologically active compounds, including antibacterial and antifungal agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: Potential use in the synthesis of photostable fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: This compound has a similar structure but differs in the position of the methyl groups and the presence of a ketone group instead of a hydroxyl group.
4,6-Dimethylisoxazolo[5,4-b]pyridin-3-ylamine: This compound has an amine group at position 3 instead of a hydroxyl group.
Uniqueness
3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at position 4. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3,6-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-3-6(11)7-5(2)10-12-8(7)9-4/h3H,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRLAZKRKFPZLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)ON=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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